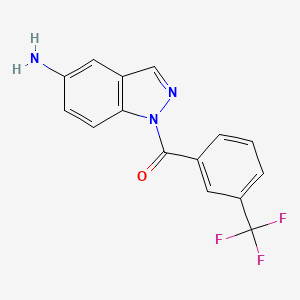
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . The reaction typically involves the formation of N–H ketimine species followed by cyclization to yield the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization process. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to ensure optimal yields and minimal byproduct formation .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine and benzoyl positions.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts, oxygen atmosphere.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Methanesulfonyl chloride, triethylamine, various nucleophiles and electrophiles.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, interfering with the signaling pathways involved in cell proliferation and survival . The trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme, making it a potent therapeutic agent.
Comparaison Avec Des Composés Similaires
1H-Indazole: A simpler indazole derivative without the trifluoromethyl group.
2H-Indazole: Another isomer with different biological properties.
5-Phenyl-1H-indazol-3-amine: Known for its inhibitory activity on tyrosine-protein kinase JAK2.
Uniqueness: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- stands out due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and binding affinity towards specific molecular targets. This makes it a valuable compound in drug design and development .
Propriétés
Numéro CAS |
28616-30-0 |
|---|---|
Formule moléculaire |
C15H10F3N3O |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
(5-aminoindazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-9(6-11)14(22)21-13-5-4-12(19)7-10(13)8-20-21/h1-8H,19H2 |
Clé InChI |
IUOFDLWSWOWJKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
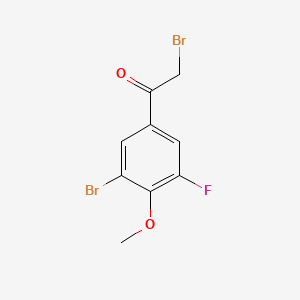

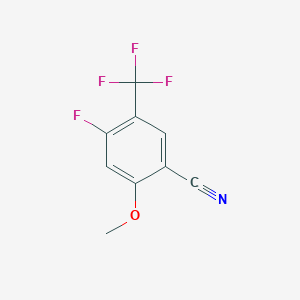
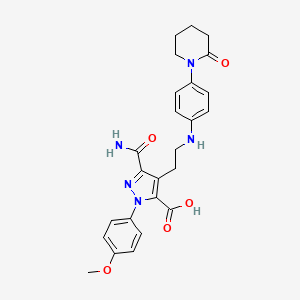
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)

![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)

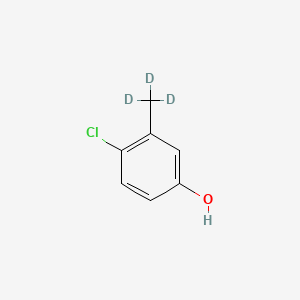
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
